Technical Guide: Physicochemical Profiling and Synthetic Applications of (1-Fluorocycloheptyl)methanesulfonyl Chloride
Technical Guide: Physicochemical Profiling and Synthetic Applications of (1-Fluorocycloheptyl)methanesulfonyl Chloride
Executive Summary
(1-Fluorocycloheptyl)methanesulfonyl chloride (CAS: 1803565-69-6) is an advanced, bifunctional electrophilic building block utilized in modern medicinal chemistry and drug discovery [1]. With a precise molecular weight of 228.71 g/mol , this reagent is primarily deployed for the synthesis of sterically hindered, metabolically stable sulfonamides. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale for its incorporation into drug candidates, and a self-validating experimental protocol for high-fidelity sulfonamidation.
Molecular Architecture & Physicochemical Profiling
The molecular architecture of (1-Fluorocycloheptyl)methanesulfonyl chloride (Formula: C8H14ClFO2S) integrates three distinct functional domains: a flexible seven-membered cycloheptyl ring, a highly electronegative fluorine atom at the 1-position, and a reactive methanesulfonyl chloride moiety [1].
Accurate knowledge of its molecular weight (228.71–228.72 g/mol ) is critical for stoichiometric precision during synthesis, as an excess of sulfonyl chloride can lead to difficult-to-remove sulfonic acid byproducts, while a deficit results in incomplete amine conversion [1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1803565-69-6 | [1] |
| Molecular Formula | C8H14ClFO2S | [1], [2] |
| Molecular Weight | 228.72 g/mol | [1] |
| Monoisotopic Mass | 228.03871 Da | [2] |
| Predicted XLogP | 2.9 | [2] |
Mechanistic Rationale in Drug Design
As a Senior Application Scientist, selecting this specific building block over simpler analogs (e.g., cyclohexylmethanesulfonyl chloride) is driven by strict structure-activity relationship (SAR) causality:
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Conformational Space & Steric Bulk: The cycloheptyl ring provides a larger, more flexible hydrophobic volume compared to six-membered rings. This allows the resulting sulfonamide to better occupy expansive lipophilic pockets within target kinase or GPCR active sites.
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Metabolic Shielding via Fluorination: The introduction of a fluorine atom at the tertiary C1 position serves a dual purpose. First, it blocks cytochrome P450-mediated metabolic oxidation at a highly susceptible site, thereby increasing the pharmacokinetic half-life of the drug candidate. Second, the strong electron-withdrawing nature of fluorine modulates the local dipole moment and lowers the pKa of adjacent protons, often improving membrane permeability.
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Sulfonamide Linkage: The sulfonyl chloride group is a premier electrophile for reacting with primary or secondary amines. The resulting sulfonamide acts as a metabolically stable bioisostere for amides, offering distinct hydrogen-bond acceptor/donor geometries.
Experimental Workflow: High-Fidelity Sulfonamidation
To ensure reproducibility and minimize side reactions (such as competitive hydrolysis of the sulfonyl chloride), the following step-by-step methodology employs a self-validating closed-loop system.
Workflow for sulfonamidation utilizing (1-Fluorocycloheptyl)methanesulfonyl chloride.
Step-by-Step Methodology
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Stoichiometric Preparation: Calculate the exact mass required based on the molecular weight (228.72 g/mol ). For a standard 1.0 mmol scale reaction, weigh exactly 228.7 mg of (1-Fluorocycloheptyl)methanesulfonyl chloride [1]. Causality: Handling must occur under an inert Argon atmosphere; ambient moisture rapidly hydrolyzes the reagent into an unreactive sulfonic acid.
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Amine Activation: Dissolve 1.0 mmol of the target amine in 5.0 mL of anhydrous dichloromethane (DCM). Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct without competing with the amine for the electrophile. Cool the mixture to 0 °C.
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Electrophile Addition: Dissolve the 228.7 mg of sulfonyl chloride in 2.0 mL of anhydrous DCM. Add this solution dropwise over 10 minutes. Causality: Dropwise addition at 0 °C prevents localized exothermic spikes that drive unwanted side reactions.
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Self-Validating In-Process Control (IPC): Allow the reaction to warm to room temperature and stir for 2 hours. Withdraw a 10 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS. Validation: The system validates itself when the LC-MS chromatogram shows the complete disappearance of the starting amine mass and the emergence of the target sulfonamide[M+H]+ peak. If unreacted amine remains, add an additional 0.1 equivalents (22.8 mg) of the sulfonyl chloride.
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Isolation: Quench the reaction with saturated aqueous NaHCO3 (10 mL) to neutralize residual acid. Extract with DCM (3 x 10 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Analytical Validation & Quality Control
Due to the inherent lability of the sulfonyl chloride moiety, direct mass spectrometry (ESI-MS) of the starting material requires careful interpretation. The intact molecule often fragments or forms specific adducts depending on the ionization mode. Table 2 outlines the predicted MS adducts for quality control verification prior to synthesis [2].
Table 2: Predicted ESI-MS Adducts for the Starting Reagent
| Adduct Type | Predicted m/z | Collision Cross Section (Ų) |
|---|---|---|
| [M+H]+ | 229.04 | 139.7 |
| [M+Na]+ | 251.02 | 144.7 |
| [M+NH4]+ | 246.07 | 159.1 |
| [M-H]- | 227.03 | 142.2 |
(Data sourced from PubChemLite computational predictions [2])
By strictly adhering to exact molecular weight calculations and self-validating IPC protocols, researchers can leverage (1-Fluorocycloheptyl)methanesulfonyl chloride to synthesize highly complex, metabolically robust therapeutic agents.
References
- Title: (1-fluorocycloheptyl)
- Title: 1803565-69-6 (C8H14ClFO2S)
